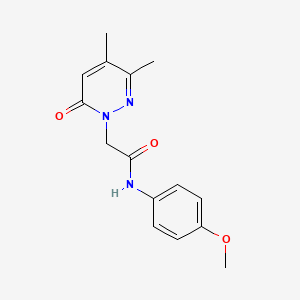
N-cycloheptyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CHF5074 and is known for its ability to modulate the immune system and reduce inflammation. In
Mécanisme D'action
The mechanism of action for CHF5074 involves the modulation of the immune system and the reduction of inflammation. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, while also increasing the production of anti-inflammatory cytokines such as IL-10. This results in a shift towards a more anti-inflammatory state, which can help to reduce the symptoms of a variety of diseases.
Biochemical and Physiological Effects
CHF5074 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, the compound has also been shown to have antioxidant properties. This can help to protect cells from oxidative damage, which is a common feature of many diseases. Additionally, CHF5074 has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHF5074 for lab experiments is its well-documented mechanism of action. This makes it a useful tool for studying the immune system and inflammation in a variety of disease models. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics, which makes it a promising candidate for further drug development.
One of the limitations of CHF5074 for lab experiments is its relatively high cost. This can make it difficult to use in large-scale experiments or in studies with limited funding. Additionally, the compound has not yet been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic uses.
Orientations Futures
There are a number of future directions for research on CHF5074. One area of focus is the development of new drug formulations that can improve the compound's bioavailability and pharmacokinetics. Additionally, further studies are needed to determine the safety and efficacy of CHF5074 in human clinical trials. Finally, there is potential for the use of CHF5074 in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis method for CHF5074 involves a series of chemical reactions that result in the formation of the final product. The process typically involves the reaction of 7-amino-1,2,3,4-tetrahydroquinoline-2,5-dione with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is then heated to reflux, and the resulting product is purified through a series of chromatography steps.
Applications De Recherche Scientifique
CHF5074 has been extensively studied for its potential use in scientific research. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a variety of diseases. Some of the areas of research where CHF5074 has shown potential include Alzheimer's disease, Parkinson's disease, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cycloheptyl-7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-18-11-13(19-8-5-9-27-19)10-17-15(18)12-16(21(26)23-17)20(25)22-14-6-3-1-2-4-7-14/h5,8-9,12-14H,1-4,6-7,10-11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWOVKAWPUAUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CO4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

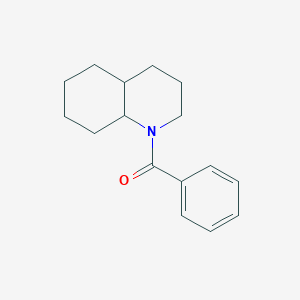
![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5423198.png)
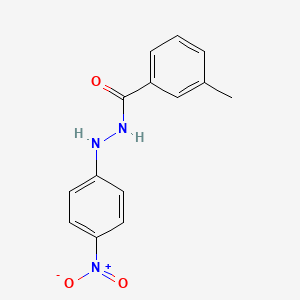
![N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)
![7-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5423226.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B5423232.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)
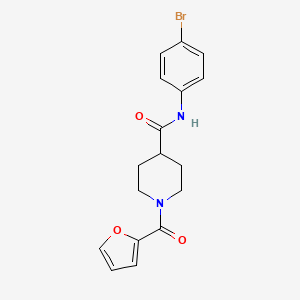
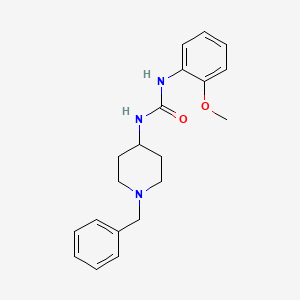
![diethyl 3-methyl-5-{[3-(4-propoxyphenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5423270.png)
